molecular formula C25H28N2O6 B2371472 (3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid CAS No. 346610-79-5

(3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid

Cat. No.: B2371472
CAS No.: 346610-79-5
M. Wt: 452.507
InChI Key: MDJLYIHNKUJSBA-FPOVZHCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid is a complex organic compound that is often used in peptide synthesis. It contains both a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid typically involves multiple steps:

    Protection of the amino group: The amino group is first protected using the tert-butoxycarbonyl (Boc) group. This is usually done by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: The Fmoc group is introduced by reacting the Boc-protected amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base like sodium carbonate.

    Formation of the pyrrolidine ring: The protected amino acid is then cyclized to form the pyrrolidine ring, often using a cyclization agent such as triphosgene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The compound undergoes deprotection reactions to remove the Boc and Fmoc groups. This is typically done using acids like trifluoroacetic acid for Boc deprotection and bases like piperidine for Fmoc deprotection.

    Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions

    Trifluoroacetic acid: Used for Boc deprotection.

    Piperidine: Used for Fmoc deprotection.

    Bases like triethylamine and sodium carbonate: Used during the protection steps.

Major Products Formed

    Deprotected amino acids: After deprotection, the major products are the free amino acids which can be further used in peptide synthesis.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its dual protecting groups which allow for selective deprotection and sequential addition of amino acids.

Biology

    Protein Engineering: It is used in the synthesis of modified peptides and proteins for research in protein engineering.

Medicine

    Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry

    Biotechnology: It is used in the production of synthetic peptides for various industrial applications including enzyme inhibitors and diagnostic reagents.

Mechanism of Action

The compound acts primarily as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino groups from unwanted reactions during the synthesis process. The deprotection steps are carefully controlled to ensure that the amino groups are exposed at the right stages of the synthesis.

Properties

IUPAC Name

(3S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-19(22(28)29)21(13-27)26-23(30)32-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJLYIHNKUJSBA-FPOVZHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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